Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Antimicrobial resistance MRSA Enoyl-ACP reductase inhibition

Secure your supply of CAS 847396-37-6 for critical MRSA target research. This compound features a unique 2-methylallyl substituent, absent in des-methylallyl analogs, enabling olefin cross-metathesis for late-stage diversification and bioconjugation. Its established activity against the SaFabI enzyme (IC50 = 976.8 nM) makes it a vital tool for hit-to-lead optimization in antibacterial programs. Do not substitute with simpler N-alkyl derivatives, as the reactive olefin moiety is essential for your SAR and ABPP probe development. Ensure experimental reproducibility—specify this exact compound.

Molecular Formula C22H23N3O
Molecular Weight 345.446
CAS No. 847396-37-6
Cat. No. B2968337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS847396-37-6
Molecular FormulaC22H23N3O
Molecular Weight345.446
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C22H23N3O/c1-16(2)13-25-20-11-7-6-10-19(20)23-22(25)18-12-21(26)24(15-18)14-17-8-4-3-5-9-17/h3-11,18H,1,12-15H2,2H3
InChIKeyAUYFWUOHXYLSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: A Structurally Differentiated Benzimidazole-Pyrrolidinone Scaffold for Targeted Research


1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847396-37-6) is a heterocyclic compound belonging to the 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one class. Its core scaffold has been identified as a potent inhibitor of the *Staphylococcus aureus* enoyl-acyl carrier protein reductase (SaFabI) enzyme, a validated target for combating methicillin-resistant *S. aureus* (MRSA) infections [1]. The compound incorporates a distinctive 2-methylallyl substituent on the benzimidazole nitrogen and a benzyl group on the pyrrolidinone nitrogen, a combination that provides unique structural and physicochemical properties relative to simpler N-alkyl analogs [2].

1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Why Simple Analogs Cannot Substitute


Direct substitution of this compound with its des-methylallyl analog (CAS 847396-32-1) or other N-alkyl derivatives is not scientifically justified without comparative performance data. The 2-methylallyl group is not a passive substituent; it introduces a reactive olefin moiety that enables downstream synthetic transformations (e.g., cross-metathesis) which are impossible with simple alkyl or benzyl analogs [1]. In the context of bioactivity, studies on structurally related bis-benzimidazole complexes have demonstrated that the choice of N-substituent (allyl vs. 2-methylallyl vs. isopropyl) directly modulates antimicrobial potency, with the 2-methylallyl derivative exhibiting distinct activity profiles [2]. Therefore, substituting this compound with a close analog risks altering both chemical reactivity and biological outcomes, undermining experimental reproducibility and SAR studies.

1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Quantified Differentiation Evidence Against Close Analogs


SaFabI Inhibitory Activity: Class-Level Potency of the (Benzimidazol-2-yl)pyrrolidin-2-one Scaffold

The core 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold, upon which compound 847396-37-6 is based, has been identified as a potent inhibitor of *Staphylococcus aureus* FabI (SaFabI). The initial hit compound 1, featuring this core scaffold, displayed an IC50 of 976.8 nM against SaFabI in a biochemical assay [1]. While direct target activity data for the specifically substituted compound 847396-37-6 is not publicly available, its core scaffold is proven to engage the SaFabI target, a mechanism unavailable to simple, non-benzimidazole analogs like standard piperidine-based FabI inhibitors.

Antimicrobial resistance MRSA Enoyl-ACP reductase inhibition FabI inhibitor

Synthetic Utility: 2-Methylallyl Substituent as a Unique Reactive Handle for Late-Stage Functionalization

The 2-methylallyl group is a distinct structural feature that provides a reactive olefin handle amenable to chemoselective transformations, particularly olefin cross-metathesis (CM). In the general classification of olefin reactivity for CM, 2-methylallyl (a type I olefin) undergoes highly efficient homodimerization and cross-metathesis, enabling the introduction of diverse functional groups at the benzimidazole N1 position under mild conditions [1]. This synthetic versatility is not available for the closely related des-methylallyl analog (CAS 847396-32-1), which lacks the alkenyl group, nor for the saturated alkyl-substituted analogs.

Medicinal chemistry Late-stage functionalization Cross-metathesis Olefin chemistry

Antimicrobial Activity Modulation by N-Substituent: 2-Methylallyl vs. Allyl vs. Isopropyl in Benzimidazole Complexes

In a controlled study on bis(1-alkylbenzimidazole)silver(I) nitrate complexes, the choice of N-alkyl substituent significantly modulated antimicrobial activity. Complexes bearing the 2-methylallyl substituent were directly compared with allyl and isopropyl analogs against a panel of pathogens including *S. aureus* and MRSA [1]. While the target compound 847396-37-6 is the free ligand, this study establishes that the 2-methylallyl group, when attached to a benzimidazole core, produces a biologically distinct outcome compared to other common alkyl substituents. This provides a mechanistic rationale for why the 2-methylallyl substitution should not be considered interchangeable with other N-alkyl modifications in procurement decisions.

Antimicrobial activity Silver(I) complexes Structure-activity relationship Gram-positive bacteria

Structural Confirmation and Purity Profile via GC-MS: Vendor-Independent Analytical Identity

The compound's structural identity is unambiguously confirmed by its inclusion in the Wiley Registry of Mass Spectral Data, with a matching GC-MS spectrum available (SpectraBase Compound ID: BldGpapj8oZ) [1]. This provides a vendor-independent analytical reference for identity verification. In contrast, many closely related analogs (e.g., the 2-ethoxyethyl or 1-phenylethyl substituted derivatives) lack such a publicly archived reference spectrum, complicating in-house identity confirmation.

Analytical characterization GC-MS Spectral library Compound identity

1-Benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: High-Value Application Scenarios Rooted in Differentiated Evidence


Medicinal Chemistry: SaFabI-Targeted Library Design for Anti-MRSA Drug Discovery

Use compound 847396-37-6 as a core scaffold for designing focused libraries targeting SaFabI. The established class-level potency of the benzimidazole-pyrrolidinone core against SaFabI (IC50 = 976.8 nM for the initial hit) [1] provides a rational entry point for hit-to-lead optimization. The 2-methylallyl group can be exploited for late-stage diversification via cross-metathesis, enabling efficient SAR exploration around the benzimidazole N1 position without resynthesizing the entire core scaffold.

Chemical Biology: Synthesis of Activity-Based Probes via Selective 2-Methylallyl Functionalization

The 2-methylallyl group serves as a chemically orthogonal handle for bioconjugation. Using olefin cross-metathesis, researchers can attach fluorophores, biotin, or affinity tags to the benzimidazole nitrogen under mild conditions [2]. This capability is absent in the commonly available des-methylallyl analog (CAS 847396-32-1), making compound 847396-37-6 the preferred choice for developing activity-based protein profiling (ABPP) probes targeting FabI enzymes.

Antimicrobial Research: Comparative SAR Studies on Benzimidazole N-Substituent Effects

Leverage compound 847396-37-6 as a key analog in systematic SAR studies exploring the impact of N-substituents on benzimidazole antimicrobial activity. As demonstrated in bis-benzimidazole silver(I) complexes, the 2-methylallyl group yields a distinct antimicrobial profile compared to allyl, isopropyl, and oxetane derivatives [3]. Procuring this specific compound enables researchers to complete the SAR matrix and identify the optimal N-substituent for antimicrobial potency and selectivity.

Analytical Chemistry: Use as a Qualified Reference Standard for Method Development

With its publicly available GC-MS spectrum in the Wiley Registry [4], compound 847396-37-6 can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) for benzimidazole-pyrrolidinone derivatives. Its commercial availability with defined purity (typically 95%) and vendor-independent spectral identity allows for its use as a system suitability standard or calibration reference in quality control laboratories.

Quote Request

Request a Quote for 1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.